1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a spirocyclic indoline derivative featuring a 1,3-dioxane ring fused to an oxindole core. The compound is characterized by an allyl group at the 1'-position and a methyl substituent at the 5'-position of the indoline moiety.
Properties
IUPAC Name |
5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-3-7-16-13-6-5-11(2)10-12(13)15(14(16)17)18-8-4-9-19-15/h3,5-6,10H,1,4,7-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVDLAKAKNIHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322552 | |
| Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
304871-60-1 | |
| Record name | 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Spirocyclization: The spiro[1,3]dioxane ring is introduced through a cyclization reaction involving a diol and a carbonyl compound. This step often requires the use of a Lewis acid catalyst to facilitate the formation of the spirocyclic structure.
Allylation and Methylation: The introduction of the allyl and methyl groups can be achieved through standard alkylation reactions. Allylation typically involves the use of allyl halides in the presence of a base, while methylation can be performed using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the allyl or methyl positions, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, alkyl halides like methyl iodide or allyl bromide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced compounds with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new alkyl or allyl groups replacing hydrogen atoms.
Scientific Research Applications
1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-Allyl-5’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Spiroindoline Derivatives
Structural Analogues and Substituent Effects
The activity of spiroindoline derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:
Key Observations :
- 1'-Substituent: Bulky hydrophobic groups (e.g., benzyl) at the 1'-position generally reduce anticonvulsant activity, as seen in spiroindoline derivatives .
- 5'-Substituent : Electron-withdrawing groups (e.g., chlorine) at the 5'-position enhance anticonvulsant activity in dioxolane-based spiroindolines . The methyl group in the target compound is electron-donating, which may reduce efficacy unless compensated by other structural features.
Pharmacological Potential
While direct data are unavailable, the compound’s structural similarity to anticonvulsant spiroindolines (e.g., 5′-chloro derivatives) suggests possible activity in seizure models. However, the methyl group at the 5'-position may diminish efficacy compared to halogenated analogs . Further studies are required to evaluate its pharmacokinetic profile and target engagement.
Biological Activity
Overview
1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a complex organic compound characterized by its spirocyclic structure, which combines a spiro[1,3]dioxane ring with an indolinone moiety. This unique configuration, along with the presence of an allyl and a methyl group, contributes to its diverse biological activities and potential applications in medicinal chemistry.
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉NO₄
- CAS Number : 304871-60-1
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown efficacy against several cancer cell lines, including breast and colon cancer.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Disruption of cell membranes |
| Anticancer | Moderate | Induction of apoptosis via caspase activation |
| Enzyme Inhibition | Potential | Modulation of enzyme activity in metabolic pathways |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic processes.
- Cell Signaling Pathways : It can interfere with signaling pathways that regulate cell proliferation and survival.
Case Studies
Recent studies have highlighted the compound's potential in drug development:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .
- Anticancer Research : Another investigation focused on the compound's effects on MCF-7 breast cancer cells. The study found that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the critical steps and analytical techniques for synthesizing 1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the spirocyclic core via cyclocondensation under basic conditions (e.g., K₂CO₃ in acetonitrile at 65°C) .
- Step 2 : Allylation at the indoline nitrogen using allyl bromide or similar reagents, monitored by TLC/HPLC to optimize yield .
- Step 3 : Methylation at the 5'-position using methylating agents like methyl iodide under controlled temperature .
Q. How do solvent choice and reaction conditions influence yield during synthesis?
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates, while toluene is preferred for Friedel-Crafts-type reactions .
- Temperature : Allylation reactions require 65–80°C for optimal kinetics, while methylation may proceed at room temperature .
- Catalysts : PdCl₂(dppf) for cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids .
Q. What spectroscopic techniques are most reliable for confirming the spirocyclic structure?
- NMR : ¹H NMR reveals splitting patterns for allyl protons (δ 5.1–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm). ¹³C NMR identifies carbonyl (δ 170–180 ppm) and sp³ carbons in the dioxane ring .
- X-ray Crystallography : Resolves bond angles and torsion angles in the spiro center, with SHELXL refinement ensuring accuracy .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unit cell parameters) be resolved for this compound?
- Strategies :
- Refinement Software : Use SHELXL for high-resolution data, adjusting parameters like thermal displacement (Ueq) and hydrogen bonding constraints .
- Validation Tools : Cross-check with similar spiro compounds (e.g., 5'-bromo analogs) to identify anomalies in bond lengths or angles .
- Hydrogen Bond Analysis : Stabilize the structure by verifying N–H···O interactions (e.g., N(1)–H(N1)···O(1) with d ≈ 2.8 Å) .
Q. What mechanistic insights explain the reactivity of the allyl group in functionalization reactions?
- Electrophilic Allylation : The allyl group undergoes electrophilic substitution at the indoline nitrogen, facilitated by π-orbital conjugation and steric effects .
- Oxidative Stability : Allyl groups may decompose under harsh conditions (e.g., strong acids), requiring inert atmospheres (N₂/Ar) for reactions like Heck coupling .
Q. How can computational methods predict bioactivity and guide analog design?
- In Silico Tools :
- Molecular Docking : Screen against targets like aldose reductase (PDB: 2FZD) using AutoDock Vina to prioritize substituents (e.g., methoxy vs. ethoxy) .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize hydrophobicity .
- Experimental Validation : Synthesize analogs with modified allyl/methyl groups and test in vitro (e.g., IC₅₀ assays against cancer cell lines) .
Q. What strategies address low yields in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Optimization :
- Catalyst Loading : Use 1–5 mol% PdCl₂(dppf) with ligand-to-metal ratios of 2:1 .
- Base Selection : Na₂CO₃ or Cs₂CO₃ in 1,4-dioxane/water mixtures (3:1 v/v) improves coupling efficiency .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
